molecular formula C16H20N2O3S B2677790 Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate CAS No. 1798620-95-7

Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate

Cat. No.: B2677790
CAS No.: 1798620-95-7
M. Wt: 320.41
InChI Key: HSLNHVBHWQNGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzothiazole moiety linked via an oxygen-methyl group at the 4-position of the piperidine ring and an ethyl carboxylate group at the 1-position. Benzothiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibition properties. The ethyl carboxylate group provides moderate solubility and stability, while the benzothiazole substituent may enhance target binding in medicinal chemistry applications .

Properties

IUPAC Name

ethyl 4-(1,3-benzothiazol-2-yloxymethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-2-20-16(19)18-9-7-12(8-10-18)11-21-15-17-13-5-3-4-6-14(13)22-15/h3-6,12H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLNHVBHWQNGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)COC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate typically involves the following steps:

  • Benzothiazole Derivative Preparation: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

  • Piperidine Derivative Preparation: Piperidine can be synthesized through the hydrogenation of pyridine or its derivatives.

  • Ether Linkage Formation: The ether linkage between the benzothiazole and piperidine rings is formed through a nucleophilic substitution reaction, where the hydroxyl group of the benzothiazole reacts with the piperidine derivative in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents to the benzothiazole or piperidine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, antioxidant, and antimicrobial activities.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Piperidine Ring

tert-Butyl 4-(Benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate (CAS 1353985-53-1)
  • Structure : Replaces the ethyl carboxylate with a tert-butyl group.
  • Molecular Formula : C₁₇H₂₂N₂O₃S (MW: 334.43 g/mol) vs. target compound’s C₁₆H₂₀N₂O₃S (MW: 332.41 g/mol).
  • Key Differences :
    • The tert-butyl group increases steric bulk, enhancing protection of the piperidine nitrogen during synthetic steps but reducing solubility in polar solvents.
    • Applications: Likely serves as an intermediate in drug synthesis, where the tert-butyl group is later cleaved to expose the free amine .
Ethyl (S)-4-((4-Chlorophenyl)(4-(Diphenylphosphanyl)pyridin-2-yl)methoxy)piperidine-1-carboxylate
  • Structure : Features a 4-chlorophenyl and diphenylphosphanyl-pyridine substituent instead of benzothiazole.
  • Molecular Formula : C₃₁H₃₁ClN₂O₃P (MW: 558.01 g/mol).
  • Key Differences :
    • The phosphorus-containing group enables applications as a ligand in catalysis, but the aromatic complexity reduces bioavailability.
    • Synthetic Route: Prepared via phosphorus ligand-coupling reactions, indicating a more complex synthesis compared to nucleophilic substitution methods used for benzothiazole derivatives .

Functional Group Modifications

(3S,4R)-tert-Butyl 4-(3-((2-(1H-Pyrazol-4-yl)ethyl)carbamoyl)-4-fluorophenyl)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidine-1-carboxylate (Compound 13ay)
  • Structure : Incorporates a benzo[d][1,3]dioxol-5-yloxy group and fluorophenyl-pyrazole carbamoyl chain.
  • Molecular Formula : C₂₁H₂₆FN₃O₅ (MW: 419.45 g/mol).
  • Fluorine and pyrazole groups contribute to metabolic stability and selectivity in kinase inhibitor design .
tert-Butyl 4-(2-(Benzo[d][1,3]dioxol-5-yl)-3,3-Difluoroallyl)piperidine-1-carboxylate (Compound 45)
  • Structure : Contains a difluoroallyl group and benzo[d][1,3]dioxole substituent.
  • Molecular Formula: C₁₉H₂₃F₂NO₄ (MW: 383.39 g/mol).
  • Synthesized via photoredox catalysis, a modern method contrasting with traditional approaches for benzothiazole derivatives .

Comparative Data Table

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate Benzothiazole-OCH₂- C₁₆H₂₀N₂O₃S 332.41 Antimicrobial lead, moderate solubility
tert-Butyl 4-(benzo[d]thiazol-2-yloxy)piperidine-1-carboxylate Benzothiazole-O- C₁₇H₂₂N₂O₃S 334.43 Synthetic intermediate, enhanced stability
Compound 13ay Dioxolane-OCH₂-, fluorophenyl-pyrazole C₂₁H₂₆FN₃O₅ 419.45 Kinase inhibition, metabolic stability
Compound 45 Dioxolane, difluoroallyl C₁₉H₂₃F₂NO₄ 383.39 Photoredox synthesis, lipophilicity
Ethyl (S)-4-((4-chlorophenyl)(4-(diphenylphosphanyl)pyridin-2-yl)methoxy)piperidine-1-carboxylate Chlorophenyl, diphenylphosphanyl-pyridine C₃₁H₃₁ClN₂O₃P 558.01 Catalysis, chiral ligand design

Biological Activity

Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a benzothiazole ring linked to a piperidine ring through an ether bond. The synthesis typically involves:

  • Preparation of Benzothiazole Derivative : Synthesized via cyclization of 2-aminothiophenol with carboxylic acids.
  • Piperidine Derivative Preparation : Obtained through hydrogenation of pyridine.
  • Formation of Ether Linkage : Achieved through nucleophilic substitution where the hydroxyl group of the benzothiazole reacts with the piperidine derivative in the presence of a catalyst.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. This compound may modulate activities associated with various biological pathways, potentially leading to therapeutic effects.

Pharmacological Studies

Recent studies have highlighted several pharmacological activities:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Acetylcholinesterase Inhibition : Related compounds have shown promising inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. For instance, derivatives containing thiazole cores exhibited IC50 values as low as 2.7 µM in inhibiting AChE, indicating potential for cognitive enhancement therapies .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

StudyCompoundActivityIC50 Value
Study 1This compoundAChE Inhibition2.7 µM
Study 2Similar thiazole derivativesAntimicrobialVaries by strain

These studies suggest that the compound's structural features contribute significantly to its biological efficacy.

Computational Studies

Molecular docking studies have elucidated the binding interactions between this compound and target proteins, providing insights into its mechanism of action. These studies indicate that the compound stabilizes interactions with AChE, enhancing its inhibitory potency .

Q & A

Q. What are the common synthetic routes for Ethyl 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine-1-carboxylate, and what key steps are involved in its preparation?

  • Methodological Answer : The synthesis typically involves:

Nucleophilic substitution : Reacting benzo[d]thiazol-2-ol derivatives with a piperidine intermediate (e.g., ethyl 4-(bromomethyl)piperidine-1-carboxylate) under basic conditions (e.g., NaH in DMF at 70–80°C) .

Esterification : Introducing the ethyl carboxylate group via refluxing with ethanol and catalytic acid .

Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the product (≥95% purity) .
Critical parameters: Temperature control (±2°C), anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :
TechniquePurposeKey Data Points
¹H/¹³C NMR Confirm backbone structure and substituent positionsIntegration ratios, coupling constants (e.g., J = 6.9 Hz for aromatic protons) .
IR Spectroscopy Identify functional groups (e.g., C=O at ~1700 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
HPLC-UV/ELSD Assess purity (>95%) and detect impuritiesRetention time matching reference standards .
Mass Spectrometry (HRMS) Verify molecular weight (e.g., [M+H]⁺ = 375.12) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • Enzyme inhibition assays : Test against kinases (IC₅₀ determination) using fluorescence-based protocols .
  • Cell viability assays : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility screening : Use PBS/DMSO mixtures to determine solubility thresholds for in vitro studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final product during synthesis?

  • Methodological Answer :
  • Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., amide hydrolysis) .
  • Catalyst screening : Test Pd/C or CuI for coupling steps; monitor progress via TLC .
  • Temperature gradients : Use microwave-assisted synthesis (100–120°C, 30 min) to accelerate sluggish steps .
  • Statistical design : Apply a Box-Behnken model to evaluate interactions between pH, solvent polarity, and catalyst loading .

Q. What computational strategies predict the compound’s interaction with biological targets, and how are they validated experimentally?

  • Methodological Answer :

Molecular docking : Use AutoDock Vina to model binding poses with kinase domains (PDB: 3NYX). Focus on hydrogen bonds with active-site residues (e.g., Asp86) .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

Validation : Compare computational ΔG values with experimental SPR (surface plasmon resonance) binding affinities (KD ≤ 10 nM) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Standardize assays : Replicate studies using identical cell lines (e.g., ATCC-certified HepG2) and assay protocols (e.g., 48-h exposure, 10% FBS) .
  • Orthogonal validation : Confirm enzyme inhibition via fluorescence polarization and calorimetry .
  • SAR analysis : Synthesize analogs (e.g., replacing benzo[d]thiazole with indole) to isolate structural determinants of activity .

Q. What strategies mitigate stability issues during long-term storage of this compound?

  • Methodological Answer :
  • Lyophilization : Prepare a lyophilized powder under argon (storage at -80°C, desiccated) .
  • Degradation profiling : Use accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., ester hydrolysis) .
  • Excipient screening : Co-formulate with cyclodextrins to enhance aqueous stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in cytotoxicity data across different studies?

  • Methodological Answer :
  • Source verification : Confirm compound purity (HPLC) and batch-to-batch consistency .
  • Cell line authentication : Use STR profiling to rule out misidentified lines .
  • Microenvironment modulation : Test under hypoxic vs. normoxic conditions, as O₂ levels alter prodrug activation .

Tables for Key Properties

Q. Table 1: Physicochemical Properties

PropertyValueMethodReference
Molecular Weight375.45 g/molHRMS
LogP2.8 ± 0.3Shake-flask
Aqueous Solubility12 µM (pH 7.4)Nephelometry

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.